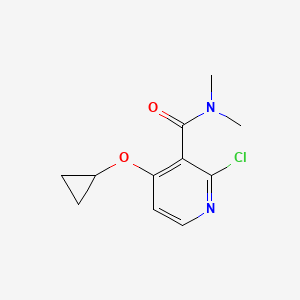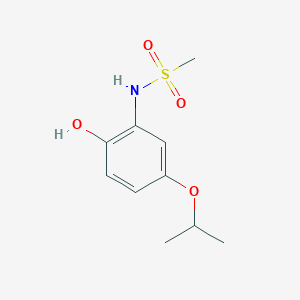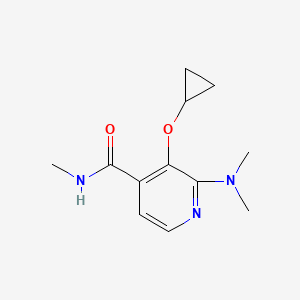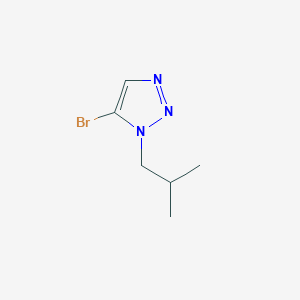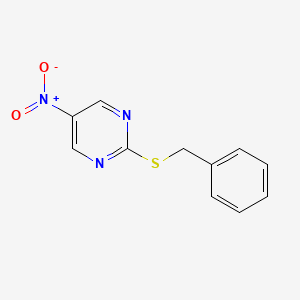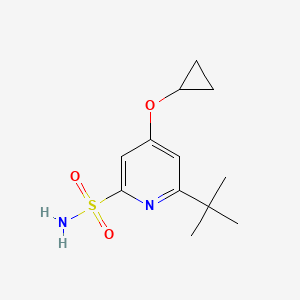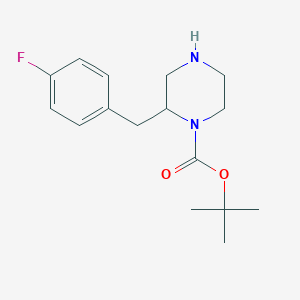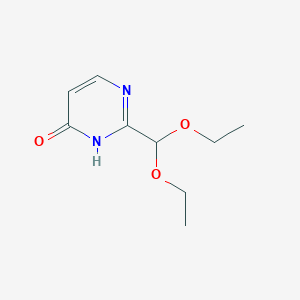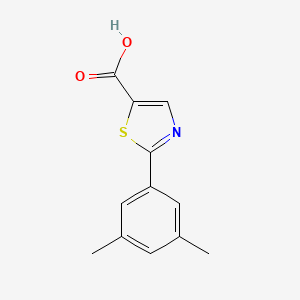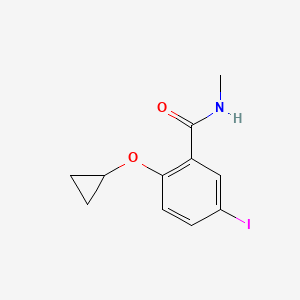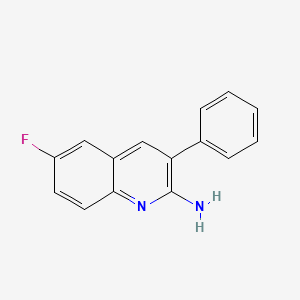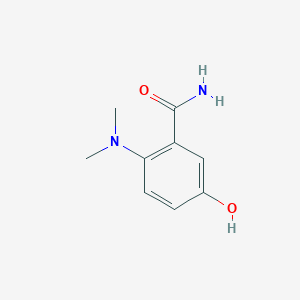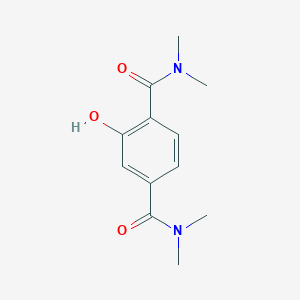
2-Hydroxy-N1,N1,N4,N4-tetramethylterephthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-N1,N1,N4,N4-tetramethylterephthalamide is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is known for its unique structure, which includes a hydroxyl group and four methyl groups attached to a terephthalamide backbone. It is often used in various chemical and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N1,N1,N4,N4-tetramethylterephthalamide typically involves the reaction of terephthalic acid with N,N-dimethylamine and a hydroxylating agent under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This process is often optimized for high yield and purity, with the use of catalysts to speed up the reaction and reduce energy consumption .
化学反応の分析
Types of Reactions
2-Hydroxy-N1,N1,N4,N4-tetramethylterephthalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of 2-oxo-N1,N1,N4,N4-tetramethylterephthalamide.
Reduction: Formation of N1,N1,N4,N4-tetramethylterephthalamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Hydroxy-N1,N1,N4,N4-tetramethylterephthalamide is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 2-Hydroxy-N1,N1,N4,N4-tetramethylterephthalamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, while the amide groups can participate in hydrogen bonding and dipole-dipole interactions. These interactions can affect the function of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Hydroxy-N1,N1,N4-trimethylterephthalamide: Similar structure but with one less methyl group.
N1,N1,N4,N4-tetrakis(2-hydroxyethyl)terephthalamide: Contains hydroxyethyl groups instead of methyl groups.
Uniqueness
2-Hydroxy-N1,N1,N4,N4-tetramethylterephthalamide is unique due to its specific combination of hydroxyl and tetramethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and stability are required .
特性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
2-hydroxy-1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C12H16N2O3/c1-13(2)11(16)8-5-6-9(10(15)7-8)12(17)14(3)4/h5-7,15H,1-4H3 |
InChIキー |
MGBMATZXYDOUGL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)C(=O)N(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


